molecular formula C31H33FN2O7S B12035054 ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12035054
M. Wt: 596.7 g/mol
InChI Key: BZTFAIZBGBDSCJ-LCUIJRPUSA-N
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Description

Ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, including Friedel-Crafts acylation, nitration, and reduction reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds.

Biological Activity

Ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential therapeutic applications due to its unique structural features. This compound integrates multiple functional groups, including a thiazole ring, a pyrrole moiety, and various aromatic substituents, which contribute to its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C32H35FN2O7SC_{32}H_{35}FN_2O_7S, with a molecular weight of approximately 618.07 g/mol. The presence of the fluorine atom and various methyl groups enhances its chemical properties and influences its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. Its structural components are believed to interfere with cellular mechanisms associated with tumor growth.
  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains, indicating possible applications in treating infections.
  • Anti-inflammatory Effects : Due to the presence of hydroxyl and thiazole groups, the compound may possess anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.

Anticancer Activity

A study conducted on multicellular spheroids revealed that compounds with similar structures to ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy... exhibited significant anticancer effects. The mechanism of action is thought to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and death .

Antimicrobial Activity

In vitro tests have demonstrated that this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values indicate that it may be as effective as conventional antibiotics .

Anti-inflammatory Studies

Research into the anti-inflammatory properties suggests that this compound can reduce pro-inflammatory cytokines in cellular models. This was assessed through ELISA assays measuring cytokine levels in treated versus untreated cells .

Comparative Analysis

The following table summarizes the biological activities of ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy... compared to structurally similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
Ethyl 2-{3-(3-fluoro...ModerateHighModerate
Allyl 2-(3-(3-fluoro...LowModerateLow
Ethyl 4-hydroxy...HighLowHigh

Case Studies

  • Case Study on Anticancer Efficacy : A recent investigation into the anticancer effects of related compounds highlighted that modifications in the aromatic substituents significantly enhanced cytotoxicity against breast cancer cell lines. Ethyl 2-{3-(3-fluoro... was among the most potent candidates tested .
  • Antimicrobial Efficacy Assessment : In a comparative study, ethyl 2-{3-(3-fluoro... was tested against standard antibiotics for its antimicrobial efficacy. Results indicated comparable or superior activity against multi-drug resistant strains .

Properties

Molecular Formula

C31H33FN2O7S

Molecular Weight

596.7 g/mol

IUPAC Name

ethyl 2-[(3Z)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(3-methoxy-4-pentoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C31H33FN2O7S/c1-6-8-9-14-41-22-13-12-19(16-23(22)39-5)25-24(26(35)20-11-10-17(3)21(32)15-20)27(36)29(37)34(25)31-33-18(4)28(42-31)30(38)40-7-2/h10-13,15-16,25,35H,6-9,14H2,1-5H3/b26-24-

InChI Key

BZTFAIZBGBDSCJ-LCUIJRPUSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC

Origin of Product

United States

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